Cas no 39243-00-0 (7-Bromo-5-(pyridin-2-yl)-1H-benzoe1,4diazepine-2(3H)-thione)

7-Bromo-5-(pyridin-2-yl)-1H-benzoe1,4diazepine-2(3H)-thione structure
39243-00-0 structure
商品名:7-Bromo-5-(pyridin-2-yl)-1H-benzoe1,4diazepine-2(3H)-thione
CAS番号:39243-00-0
MF:C14H10N3SBr
メガワット:332.2183
CID:1502433
PubChem ID:12612379

7-Bromo-5-(pyridin-2-yl)-1H-benzoe1,4diazepine-2(3H)-thione 化学的及び物理的性質

名前と識別子

    • 2H-1,4-Benzodiazepine-2-thione, 7-bromo-1,3-dihydro-5-(2-pyridinyl)-
    • 7-Bromo-5-(pyridin-2-yl)-1H-benzo[e][1,4]diazepine-2(3H)-thione
    • 7-bromo-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepine-2-thione
    • 7-Bromo-1,3-dihydro-5-(2-pyridinyl)-2H-1,4-benzodiazepine-2-thione
    • 7-bromo-5-(2-pyridyl)-3H-1,4-benzodiazepine-2(1H)-thione
    • BSIRRIYCAITNCO-UHFFFAOYSA-N
    • SCHEMBL7374778
    • 7-bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepine-2-thione
    • 7-bromo-5-(2-pyridyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione
    • DTXSID30504349
    • 39243-00-0
    • 7-bromo-5-(2-pyridinyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione
    • 7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione
    • 7-Bromo-5-(pyridin-2-yl)-1H-benzoe1,4diazepine-2(3H)-thione
    • インチ: InChI=1S/C14H10BrN3S/c15-9-4-5-11-10(7-9)14(17-8-13(19)18-11)12-3-1-2-6-16-12/h1-7H,8H2,(H,18,19)
    • InChIKey: BSIRRIYCAITNCO-UHFFFAOYSA-N
    • ほほえんだ: C1C(=S)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=N3

計算された属性

  • せいみつぶんしりょう: 330.978
  • どういたいしつりょう: 330.97788g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 1
  • 複雑さ: 385
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 69.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

  • PSA: 37.28

7-Bromo-5-(pyridin-2-yl)-1H-benzoe1,4diazepine-2(3H)-thione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B687520-100mg
7-Bromo-5-(pyridin-2-yl)-1H-benzo[e][1,4]diazepine-2(3H)-thione
39243-00-0
100mg
$ 1680.00 2022-06-06
TRC
B687520-10mg
7-Bromo-5-(pyridin-2-yl)-1H-benzo[e][1,4]diazepine-2(3H)-thione
39243-00-0
10mg
$ 215.00 2022-06-06

7-Bromo-5-(pyridin-2-yl)-1H-benzoe1,4diazepine-2(3H)-thione 関連文献

7-Bromo-5-(pyridin-2-yl)-1H-benzoe1,4diazepine-2(3H)-thioneに関する追加情報

Recent Advances in the Study of 7-Bromo-5-(pyridin-2-yl)-1H-benzoe1,4diazepine-2(3H)-thione (CAS: 39243-00-0)

The compound 7-Bromo-5-(pyridin-2-yl)-1H-benzoe1,4diazepine-2(3H)-thione (CAS: 39243-00-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This benzodiazepine derivative exhibits unique structural features that make it a promising candidate for drug development, particularly in the treatment of neurological disorders and cancer. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its interactions with biological targets.

One of the key findings from recent research is the compound's ability to modulate GABAA receptors, which are critical targets for anxiolytic and sedative drugs. Structural-activity relationship (SAR) studies have revealed that the bromo and pyridyl substituents play a crucial role in enhancing binding affinity and selectivity. Additionally, computational modeling and molecular docking simulations have provided insights into the compound's binding mode, suggesting potential for further optimization to improve efficacy and reduce off-target effects.

In the context of cancer research, 7-Bromo-5-(pyridin-2-yl)-1H-benzoe1,4diazepine-2(3H)-thione has shown promising antiproliferative activity against various cancer cell lines, including glioblastoma and breast cancer. Mechanistic studies indicate that the compound induces apoptosis through the mitochondrial pathway and inhibits key signaling pathways such as PI3K/AKT and MAPK/ERK. These findings highlight its potential as a lead compound for the development of novel anticancer agents.

Recent synthetic efforts have also focused on improving the yield and purity of 7-Bromo-5-(pyridin-2-yl)-1H-benzoe1,4diazepine-2(3H)-thione. Advances in catalytic methods and green chemistry approaches have enabled more efficient and sustainable production, addressing previous challenges related to scalability and environmental impact. These developments are critical for facilitating preclinical and clinical studies.

In conclusion, the growing body of research on 7-Bromo-5-(pyridin-2-yl)-1H-benzoe1,4diazepine-2(3H)-thione underscores its potential as a versatile scaffold for drug discovery. Future studies should focus on in vivo validation, pharmacokinetic profiling, and toxicological assessments to further advance its therapeutic applications. The compound's unique pharmacological profile and synthetic accessibility position it as a valuable asset in the quest for novel treatments for neurological and oncological diseases.

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